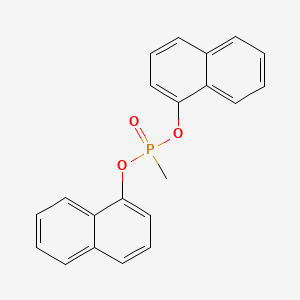
Dinaphthalen-1-yl methylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dinaphthalen-1-yl methylphosphonate is an organophosphorus compound characterized by the presence of two naphthalene rings attached to a methylphosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-yl methylphosphonate typically involves the reaction of naphthalene derivatives with methylphosphonic dichloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:
Reactants: Naphthalene derivative, methylphosphonic dichloride, triethylamine.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, at a temperature range of 0-25°C.
Procedure: The naphthalene derivative is added to a solution of methylphosphonic dichloride in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dinaphthalen-1-yl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditions: solvent choice depends on the nucleophile, typically room temperature to reflux.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dinaphthalen-1-yl methylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of dinaphthalen-1-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Dinaphthalen-1-yl methylphosphonate can be compared with other similar compounds, such as:
Diisopropyl methylphosphonate: Used as a flame retardant and plasticizer, but with different structural properties and applications.
Methylphosphonate: A simpler compound used in microbial studies and methane formation research.
Phosphinates: Similar in structure but with different functional groups, leading to varied applications in biology and industry.
Uniqueness: this compound stands out due to its dual naphthalene rings, which confer unique electronic and steric properties. These properties make it particularly useful in applications requiring high thermal stability and specific molecular interactions.
Eigenschaften
CAS-Nummer |
173313-35-4 |
|---|---|
Molekularformel |
C21H17O3P |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
1-[methyl(naphthalen-1-yloxy)phosphoryl]oxynaphthalene |
InChI |
InChI=1S/C21H17O3P/c1-25(22,23-20-14-6-10-16-8-2-4-12-18(16)20)24-21-15-7-11-17-9-3-5-13-19(17)21/h2-15H,1H3 |
InChI-Schlüssel |
BDHGNMFWLBZXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OC1=CC=CC2=CC=CC=C21)OC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


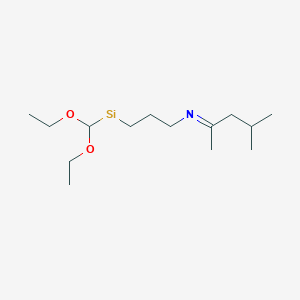

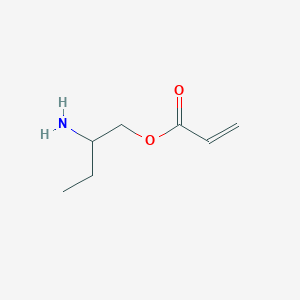
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
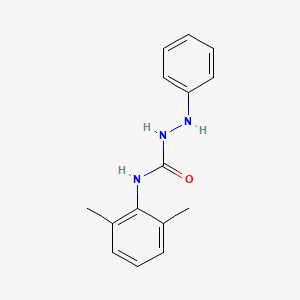
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
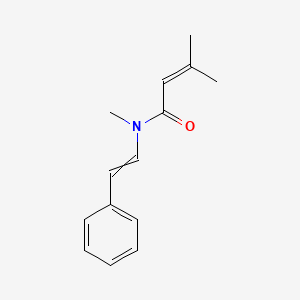
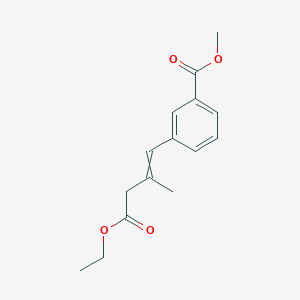
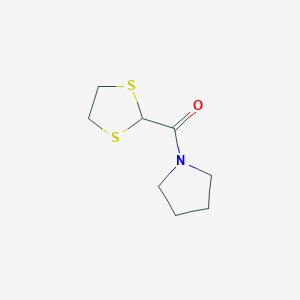
![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)
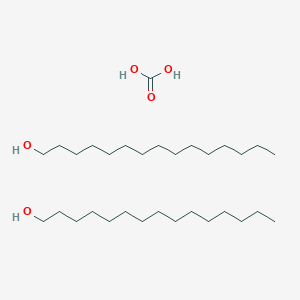
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
